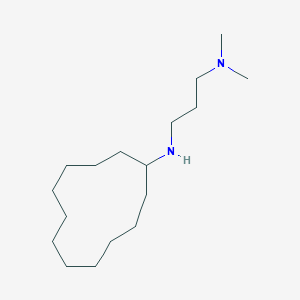![molecular formula C23H19N3O3 B3870726 4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3870726.png)
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid
Vue d'ensemble
Description
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid, commonly known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DIBA is a synthetic molecule that has been shown to possess antiviral, anticancer, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of DIBA is not fully understood. However, it has been suggested that DIBA inhibits the activity of transcription factors, which are proteins that regulate gene expression. DIBA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, immunity, and cancer. By inhibiting the activity of NF-κB, DIBA reduces inflammation and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DIBA has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes that are involved in the replication of viruses and the growth of cancer cells. DIBA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DIBA has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DIBA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in a pure form. It has been extensively studied for its potential applications in biomedical research, and its mechanism of action is well understood. However, DIBA has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, DIBA may have different effects on different cell types, and its efficacy may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of DIBA. One potential direction is to investigate its potential applications in the treatment of viral infections and cancer. Another potential direction is to study its effects on other transcription factors and signaling pathways that are involved in inflammation, immunity, and cancer. Furthermore, it may be possible to modify the structure of DIBA to improve its efficacy and reduce its toxicity. Overall, the study of DIBA has the potential to lead to the development of new therapies for viral infections and cancer.
Applications De Recherche Scientifique
DIBA has been extensively studied for its potential applications in biomedical research. It has been shown to possess antiviral properties against HIV-1, hepatitis B virus, and human cytomegalovirus. DIBA inhibits the replication of these viruses by blocking the interaction between viral proteins and host cells. DIBA has also been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. It has been demonstrated to be effective against various types of cancers, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22(25-24-13-16-5-7-18(8-6-16)23(28)29)17-9-11-21(12-10-17)26-14-19-3-1-2-4-20(19)15-26/h1-13H,14-15H2,(H,25,27)(H,28,29)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHYHFMTMOXRRW-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)

![1-benzyl-4-{3-[1-(cyclohexylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3870665.png)







![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B3870740.png)